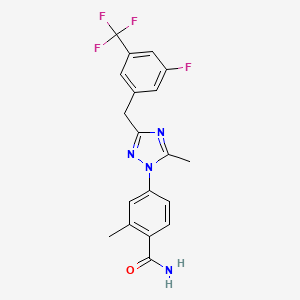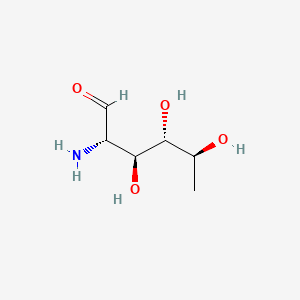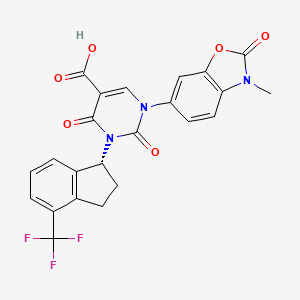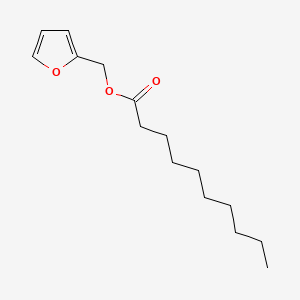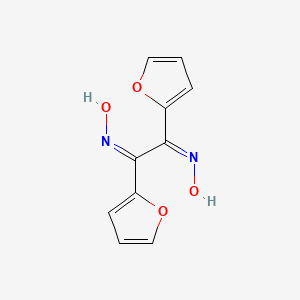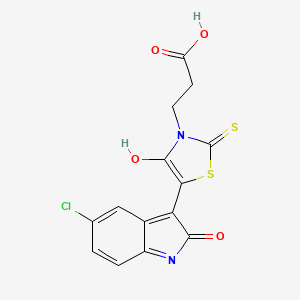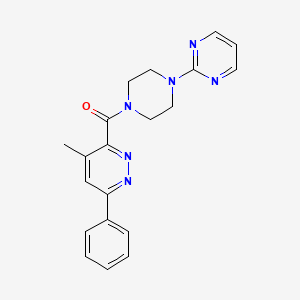
GIBH-130
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GIBH-130 is a neuroinflammation inhibitor . It is manufactured by BioVision and was previously called B2071 GIBH-130 . .
Synthesis Analysis
The synthesis of GIBH-130 involves the use of reagents obtained from commercial sources. The reactions were conducted under dry N2 . The product solutions were evaporated in vacuo using a rotatory evaporator .Molecular Structure Analysis
The molecular formula of GIBH-130 is C20H20N6O . It has a molecular weight of 360.42 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of GIBH-130 were monitored by thin layer chromatography (TLC) using Qing Dao Hai Yang GF254 silica gel plates visualized with ultraviolet (UV) light (254 nm), iodine steam or phosphomolybdic acid (PMA), and column chromatography was performed using silica gel (200-300 mesh) .Physical And Chemical Properties Analysis
GIBH-130 is a solid substance . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
GIBH-130 is a new drug for the treatment of Alzheimer’s disease (AD) . It blocks neuro-inflammation by targeting active microglia cells in the brain . This reduces their ability to secrete inflammatory cytokines and destructive proteases, resulting in the preservation of the extra cellular matrix (ECM) . Preservation of the ECM is a key strategy for stopping the progression of neuronal death in AD .
Neuro-Inflammation Inhibition
GIBH-130 is a potent inhibitor of neuro-inflammation . By targeting active microglia cells, it can effectively reduce the secretion of inflammatory cytokines and destructive proteases . This makes it a promising candidate for treating diseases where neuro-inflammation plays a significant role .
Preservation of Extra Cellular Matrix
The drug works by preserving the extra cellular matrix (ECM), which is crucial for maintaining the structural and functional integrity of tissues . This property could potentially be applied in other diseases where ECM degradation is a problem .
Cognitive Skills Preservation
GIBH-130 has shown potential in preserving cognitive skills in Alzheimer’s patients . Alzheimer’s disease is a progressive brain disease that slowly destroys memory and cognitive skills . GIBH-130 could potentially slow down or halt this progression .
Potential Application in Other Neuro-Inflammatory Related Diseases
Apart from Alzheimer’s disease, GIBH-130 could potentially be used in the treatment of other neuro-inflammatory related diseases . The drug’s ability to inhibit neuro-inflammation and preserve the ECM could be beneficial in diseases where these processes play a significant role .
Preclinical Development
Preclinical studies demonstrate that GIBH-130 is able to effectively block spatial learning and working memory impairments in both the β-amyloid induced and APP/PS1 double transgenic mouse models of AD . The overall in vivo efficacy of GIBH-130 is better than first line marketed anti-AD drugs donepezil and memantine .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
GIBH-130 is a new drug for the treatment of Alzheimer’s disease (AD) . It blocks neuro-inflammation by targeting active microglia cells in the brain, thereby reducing their ability to secrete inflammatory cytokines and destructive proteases, resulting in the preservation of the extra cellular matrix (ECM) . It has shown promising results in both β amyloid-induced and APP/PS1 double transgenic Alzheimer’s murine models .
Relevant Papers The relevant papers retrieved indicate that GIBH-130 is a novel antineuroinflammatory agent that is identified through microglia-based phenotypic screenings . It has been found to exhibit comparable in vivo efficacy of cognitive impairment relief to donepezil and memantine respectively in both β amyloid-induced and APP/PS1 double transgenic Alzheimer’s murine models at a substantially lower dose .
Propiedades
IUPAC Name |
(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-15-14-17(16-6-3-2-4-7-16)23-24-18(15)19(27)25-10-12-26(13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJHTEHADIHZJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | |
Q & A
Q1: What is the mechanism of action of GIBH-130 and its effect on neuroinflammation?
A1: The provided research abstract focuses on the discovery and preliminary characterization of GIBH-130 as a potential therapeutic agent for Alzheimer's disease (AD). While the exact mechanism of action is not described, the study highlights that GIBH-130 was identified through a microglia-based phenotypic screening approach designed to find molecules that modulate the release of proinflammatory cytokines. This suggests that GIBH-130 likely exerts its effects by interfering with the inflammatory pathways activated in microglia, which are the resident immune cells of the brain. The study demonstrates that GIBH-130 effectively reduced neuroinflammation in AD models, indicating its potential as a novel anti-inflammatory agent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

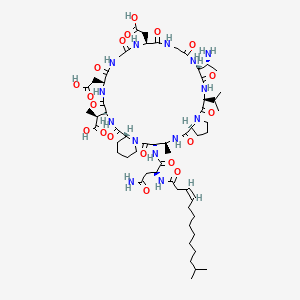
![3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B607554.png)


![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)
